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Compound of Interest

Compound Name: Bromodichloroacetic acid

Cat. No.: B165882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bromodichloroacetic acid (BDCAA) is a disinfection byproduct (DBP) formed during the

chlorination of water containing bromide ions and natural organic matter. As a potential human

carcinogen, its detection and quantification are of significant interest in environmental

monitoring and toxicology. This guide provides a comprehensive overview of the spectroscopic

techniques used for the analysis of bromodichloroacetic acid, including Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and

Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols and data

interpretation are provided to assist researchers in the identification and characterization of this

compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of bromodichloroacetic
acid. Both ¹H and ¹³C NMR provide valuable information about the molecular environment of

the nuclei.

¹H NMR Spectroscopy
The ¹H NMR spectrum of bromodichloroacetic acid is characterized by a single resonance

for the acidic proton.
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Chemical Shift (δ) Multiplicity Assignment Solvent

~11.5 ppm Singlet -COOH CDCl₃

Table 1: ¹H NMR Spectral Data for Bromodichloroacetic Acid.[1]

¹³C NMR Spectroscopy
While ¹³C NMR spectra for bromodichloroacetic acid have been reported in the literature,

specific chemical shift values are not readily available in public databases.[2] Based on typical

chemical shift ranges for carboxylic acids and halogenated carbons, the expected approximate

chemical shifts are provided below.

Atom Expected Chemical Shift (δ)

-COOH 165-185 ppm

BrCl₂C- 60-80 ppm

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Bromodichloroacetic Acid.

Experimental Protocol: NMR Spectroscopy
1.3.1. Sample Preparation:

Dissolve approximately 5-10 mg of bromodichloroacetic acid in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., chloroform-d, CDCl₃).

Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrument Parameters (¹H NMR):

Spectrometer: 300 MHz or higher

Pulse Sequence: Standard single-pulse sequence

Acquisition Time: 2-4 seconds
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Relaxation Delay: 1-5 seconds

Number of Scans: 8-16

Reference: Tetramethylsilane (TMS) at 0 ppm

1.3.3. Instrument Parameters (¹³C NMR):

Spectrometer: 75 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse sequence

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 128 or more, depending on sample concentration

Reference: Tetramethylsilane (TMS) at 0 ppm

Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for the detection and quantification of

bromodichloroacetic acid, particularly in complex matrices like drinking water. Both Gas

Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass

Spectrometry (LC-MS) are commonly employed.

Electron Ionization (EI) Mass Spectrometry
In EI-MS, the bromodichloroacetic acid molecule undergoes fragmentation. While a

complete, publicly available EI mass spectrum with relative intensities is not consistently

reported, the major fragmentation pathways have been described.[3] The presence of bromine

and chlorine isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for the

molecular ion and fragment ions.
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m/z Assignment

[M]⁺ Molecular Ion (very low intensity)

[M-COOH]⁺ Loss of the carboxyl group

[M-Br]⁺ Loss of a bromine atom

[M-Cl]⁺ Loss of a chlorine atom

[CHCl₂]⁺ Dichloromethyl cation

[CHBrCl]⁺ Bromochloromethyl cation

Table 3: Expected Fragments in the Electron Ionization Mass Spectrum of

Bromodichloroacetic Acid.[3]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the preferred method for the quantitative analysis of bromodichloroacetic acid
in aqueous samples due to its high selectivity and sensitivity. Analysis is typically performed in

negative ion mode.

Precursor Ion (m/z) Product Ion (m/z)

205, 207, 209 161, 163, 165 (Loss of CO₂)

205, 207, 209 127, 129 (Loss of Br)

Table 4: Common Precursor and Product Ions for Bromodichloroacetic Acid in LC-MS/MS

(Negative Ion Mode).[4][5]

Experimental Protocol: LC-MS/MS
2.3.1. Sample Preparation (for water samples):

Collect water samples in amber vials.
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Quench any residual chlorine by adding ammonium chloride (100 mg/L).[4]

Fortify samples with an appropriate internal standard (e.g., ¹³C-labeled haloacetic acids).[4]

Direct injection of the sample is often possible without further extraction.

2.3.2. Liquid Chromatography Parameters:

Column: A reverse-phase C18 column is commonly used.

Mobile Phase A: Water with 0.1% formic acid.

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping

up to a high percentage of mobile phase B to elute the analyte.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-20 µL.

2.3.3. Mass Spectrometry Parameters:

Ionization Mode: Electrospray Ionization (ESI), Negative.

Scan Type: Multiple Reaction Monitoring (MRM).

Ion Source Temperature: 300-400 °C.

Nebulizer Gas: Nitrogen.

Collision Gas: Argon.

Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in

bromodichloroacetic acid. The spectrum is dominated by the characteristic absorptions of the

carboxylic acid group.
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Wavenumber (cm⁻¹) Vibration Intensity

2500-3300
O-H stretch (carboxylic acid

dimer)
Strong, Broad

1700-1725 C=O stretch (carboxylic acid) Strong, Sharp

1210-1320 C-O stretch Medium

920-950 O-H bend (out-of-plane) Medium, Broad

~700-800 C-Cl stretch Strong

~600-700 C-Br stretch Strong

Table 5: Characteristic Infrared Absorption Frequencies for Bromodichloroacetic Acid.

A representative infrared absorption spectrum of bromodichloroacetic acid has been reported

by the National Toxicology Program.[6]

Experimental Protocol: FTIR Spectroscopy
3.1.1. Sample Preparation:

KBr Pellet Method: Mix a small amount of finely ground bromodichloroacetic acid (1-2 mg)

with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

3.1.2. Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the empty sample compartment (or clean ATR

crystal) should be collected before analyzing the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy has limited utility for the direct structural elucidation of

bromodichloroacetic acid as the chromophores present (carboxylic acid and carbon-halogen

bonds) do not exhibit strong absorption in the standard UV-Vis range (200-800 nm). However, it

can be used for the quantitative analysis of haloacetic acids as a class, often in the lower UV

region.

λmax Molar Absorptivity (ε) Solvent

< 220 nm Not well-defined Water

Table 6: General UV-Vis Absorption Properties for Haloacetic Acids.

Experimental Protocol: UV-Vis Spectroscopy
4.1.1. Sample Preparation:

Prepare a series of standard solutions of bromodichloroacetic acid in a suitable solvent

(e.g., ultrapure water or methanol).

Prepare the unknown sample in the same solvent.

4.1.2. Instrument Parameters:

Spectrophotometer: Double-beam UV-Vis spectrophotometer.

Wavelength Range: 190-400 nm.

Blank: Use the solvent as the blank.

Cuvette: Use a quartz cuvette with a 1 cm path length.

Experimental and Analytical Workflow
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The following diagram illustrates a general workflow for the comprehensive spectroscopic

analysis of a bromodichloroacetic acid sample.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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